molecular formula C15H22N2O2S B6022828 N-(2-methoxyethyl)-N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]propan-2-amine

N-(2-methoxyethyl)-N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]propan-2-amine

Cat. No.: B6022828
M. Wt: 294.4 g/mol
InChI Key: HAGBAEHCTBTJHC-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]propan-2-amine is a complex organic compound that features a combination of functional groups, including an oxazole ring, a thiophene ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]propan-2-amine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated oxazole.

    Attachment of the Amine Group: The final step involves the alkylation of the amine group with 2-methoxyethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxazole ring to an oxazoline.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, and polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Oxazoline derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]propan-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient due to its unique structural features.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, particularly those containing oxazole and thiophene rings.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of novel materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]propan-2-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through detailed biochemical studies and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]propan-2-amine: can be compared with other compounds containing oxazole and thiophene rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(2-methoxyethyl)-N-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-11(2)17(7-8-18-4)10-13-12(3)19-15(16-13)14-6-5-9-20-14/h5-6,9,11H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGBAEHCTBTJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CN(CCOC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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